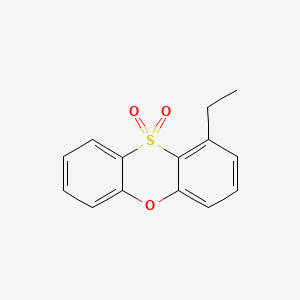

1-Ethylphenoxathiin 10,10-dioxide

Descripción general

Descripción

BW-1370U87 es un inhibidor selectivo, reversible y químicamente novedoso de la monoaminooxidasa A (MAO-A). Se ha estudiado su potencial como un nuevo fármaco antidepresivo debido a su capacidad de elevar las aminas neurotransmisoras en el cerebro, las cuales están asociadas con la regulación del estado de ánimo .

Métodos De Preparación

La síntesis de BW-1370U87 implica la preparación de 1-etilfenoxatiin-10,10-dióxido. La ruta sintética típicamente incluye los siguientes pasos:

Material de partida: La síntesis comienza con fenoxatiina.

Etilacion: La fenoxatiina se etilata en la posición C1 para formar 1-etilfenoxatiina.

Oxidación: La 1-etilfenoxatiina se oxida entonces para formar 1-etilfenoxatiin-10,10-dióxido.

Análisis De Reacciones Químicas

BW-1370U87 experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto se puede oxidar para formar varios metabolitos. Los reactivos comunes para la oxidación incluyen peróxido de hidrógeno y otros agentes oxidantes.

Reducción: BW-1370U87 se puede reducir bajo condiciones específicas para formar derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo etilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, nucleófilos.

Los principales productos formados a partir de estas reacciones incluyen metabolitos oxidados de la cadena lateral con varios sustituyentes tales como -CHOH.CH3, -CH2.CH2OH, -CHOH.CH2OH y -CH2.COOH .

Aplicaciones Científicas De Investigación

BW-1370U87 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la monoaminooxidasa A.

Biología: El compuesto se utiliza para investigar el papel de la monoaminooxidasa A en la regulación de los neurotransmisores.

Medicina: BW-1370U87 se estudia por su potencial como fármaco antidepresivo.

Industria: El compuesto se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la monoaminooxidasa A.

Mecanismo De Acción

BW-1370U87 ejerce sus efectos al inhibir selectivamente la monoaminooxidasa A. Esta inhibición previene la degradación de los neurotransmisores como la norepinefrina, la dopamina y la serotonina, lo que lleva a un aumento de los niveles de estos neurotransmisores en el cerebro. Los niveles elevados de neurotransmisores se asocian con un mejor estado de ánimo y una reducción de los síntomas de la depresión .

Comparación Con Compuestos Similares

BW-1370U87 es único entre los inhibidores de la monoaminooxidasa A debido a la falta de nitrógeno en su estructura. Compuestos similares incluyen:

Fenelzina: Un inhibidor no selectivo de la monoaminooxidasa.

Tranilcipromina: Otro inhibidor no selectivo de la monoaminooxidasa.

Moclobemida: Un inhibidor selectivo de la monoaminooxidasa A.

En comparación con estos compuestos, BW-1370U87 tiene un mecanismo de acción competitivo y no potencia significativamente los efectos de la tiramina sobre la presión arterial, lo que lo hace potencialmente más seguro para su uso en pacientes .

Actividad Biológica

1-Ethylphenoxathiin 10,10-dioxide, also known as BW1370U87, is a compound that has garnered attention for its biological activity, particularly as a selective reversible inhibitor of monoamine oxidase-A (MAO-A). This enzyme plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine, making it a significant target for treating various neuropsychiatric disorders, including depression and anxiety.

This compound selectively inhibits MAO-A, which is crucial for the breakdown of monoamines in the brain. This inhibition increases the availability of these neurotransmitters, thereby enhancing mood and alleviating symptoms of depression. The compound has been shown to bind reversibly to MAO-A without causing significant increases in blood pressure when patients consume tyramine-rich foods, a common side effect associated with traditional MAO inhibitors .

Therapeutic Applications

The therapeutic potential of this compound includes:

- Depression : It is particularly useful in treating major depressive disorders as classified by the DSM-III.

- Anxiety Disorders : The compound may alleviate symptoms associated with anxiety states.

- Post-Traumatic Stress Disorder (PTSD) : It has shown promise in managing PTSD symptoms.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

- Study on Depression : A clinical trial demonstrated that patients receiving this compound exhibited significant improvements in depressive symptoms compared to those on placebo. The study highlighted its favorable side effect profile, particularly regarding dietary restrictions related to tyramine .

- Mechanism Exploration : Research indicated that the compound's mechanism involves reversible binding to MAO-A, allowing for a more controlled increase in neurotransmitter levels without the adverse effects typical of irreversible inhibitors .

- Comparative Studies : In comparative analyses with other MAO inhibitors, this compound showed superior efficacy in improving mood without elevating blood pressure significantly, making it a safer alternative for patients with dietary concerns .

Data Table: Summary of Biological Activity

| Aspect | Detail |

|---|---|

| Compound Name | This compound |

| Chemical Structure | C₁₃H₁₁N₁O₂S |

| MAO-A Inhibition Type | Selective reversible inhibitor |

| Therapeutic Uses | Depression, Anxiety Disorders, PTSD |

| Side Effects | Minimal; no significant increase in blood pressure with tyramine intake |

| Clinical Trials | Showed significant improvement in depressive symptoms |

Propiedades

Número CAS |

134476-36-1 |

|---|---|

Fórmula molecular |

C14H12O3S |

Peso molecular |

260.31 g/mol |

Nombre IUPAC |

1-ethylphenoxathiine 10,10-dioxide |

InChI |

InChI=1S/C14H12O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h3-9H,2H2,1H3 |

Clave InChI |

HQSRQKBSOOZLHH-UHFFFAOYSA-N |

SMILES |

CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |

SMILES canónico |

CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |

Apariencia |

Solid powder |

Key on ui other cas no. |

134476-36-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BW-1370U87; BW 1370U87; BW1370U87; 1370U-87; 1370U 87; 1370U87 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.